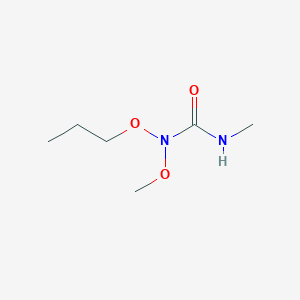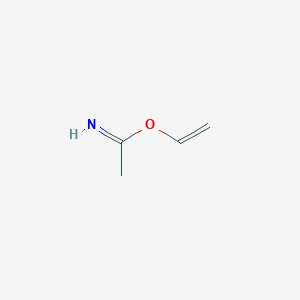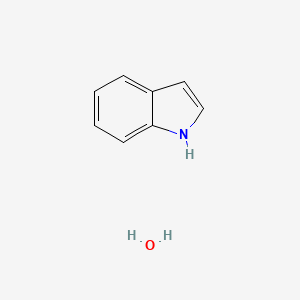![molecular formula C10H13NO4 B14259781 Ethanol, 2-[1-(2-nitrophenyl)ethoxy]- CAS No. 172756-72-8](/img/structure/B14259781.png)
Ethanol, 2-[1-(2-nitrophenyl)ethoxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2-[1-(2-nitrophenyl)ethoxy]- is an organic compound with a complex structure that includes an ethanol backbone and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[1-(2-nitrophenyl)ethoxy]- typically involves the reaction of 2-nitrophenyl ethanol with an appropriate ethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but with optimized parameters for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanol, 2-[1-(2-nitrophenyl)ethoxy]- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted ethoxy derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethanol, 2-[1-(2-nitrophenyl)ethoxy]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethanol, 2-[1-(2-nitrophenyl)ethoxy]- involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and interactions with other molecules. The ethoxy group can enhance the compound’s solubility and facilitate its incorporation into various chemical environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanol, 2-ethoxy-: Similar in structure but lacks the nitrophenyl group, resulting in different chemical properties and reactivity.
2-Nitrophenyl ethanol: Contains the nitrophenyl group but lacks the ethoxy group, leading to different applications and reactivity.
Uniqueness
Ethanol, 2-[1-(2-nitrophenyl)ethoxy]- is unique due to the presence of both the nitrophenyl and ethoxy groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile reactivity and makes the compound valuable in various research and industrial contexts.
Propriétés
Numéro CAS |
172756-72-8 |
|---|---|
Formule moléculaire |
C10H13NO4 |
Poids moléculaire |
211.21 g/mol |
Nom IUPAC |
2-[1-(2-nitrophenyl)ethoxy]ethanol |
InChI |
InChI=1S/C10H13NO4/c1-8(15-7-6-12)9-4-2-3-5-10(9)11(13)14/h2-5,8,12H,6-7H2,1H3 |
Clé InChI |
IXRAKQMCLHJPAU-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1[N+](=O)[O-])OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



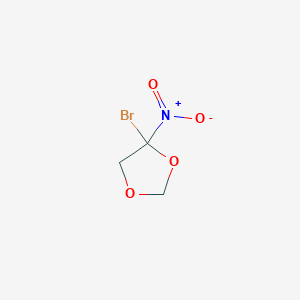
![2-[2-(Fluoromethyl)-1,3-dioxolan-2-yl]benzene-1-sulfonamide](/img/structure/B14259708.png)
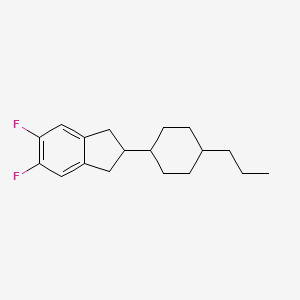
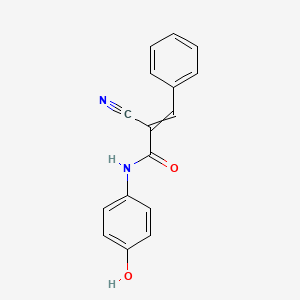
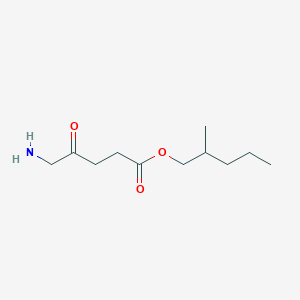
![1-[2-(3,5-Dimethylthiophen-2-yl)-4-hydroxy-3-methoxyphenyl]ethan-1-one](/img/structure/B14259737.png)
![2-[5-[5-[5-(5-Ethenylthiophen-2-yl)-3-octylthiophen-2-yl]thiophen-2-yl]thiophen-2-yl]-3-octyl-5-thiophen-2-ylthiophene](/img/structure/B14259738.png)


![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3-methyluridine](/img/structure/B14259770.png)
